molecular formula C15H20N2O B3324725 1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one CAS No. 1951439-38-5

1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one

Cat. No.: B3324725
CAS No.: 1951439-38-5
M. Wt: 244.33 g/mol
InChI Key: HTPYWUSNYJOEHF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of 2,3-dimethylphenylhydrazine with a suitable ketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could yield different hydrogenated forms of the compound.

    Substitution: The aromatic ring and the indazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups onto the aromatic ring or the indazole core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one might include other indazole derivatives with different substituents on the aromatic ring or the indazole core.

Uniqueness

The uniqueness of this compound could lie in its specific substitution pattern, which might confer unique chemical, physical, or biological properties compared to other indazole derivatives.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3,3a,5,6,7,7a-hexahydro-2H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-5-3-6-13(11(10)2)17-14-7-4-8-15(18)12(14)9-16-17/h3,5-6,12,14,16H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPYWUSNYJOEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CCCC(=O)C3CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230569
Record name 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-38-5
Record name 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Indazol-4-one, 1-(2,3-dimethylphenyl)octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one
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1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one
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1-(2,3-Dimethylphenyl)hexahydro-1H-indazol-4(2H)-one
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